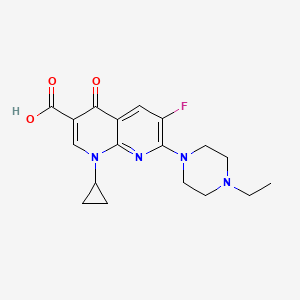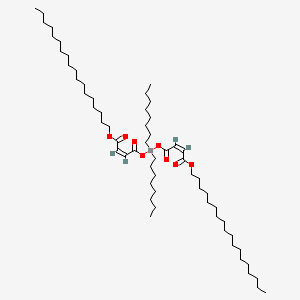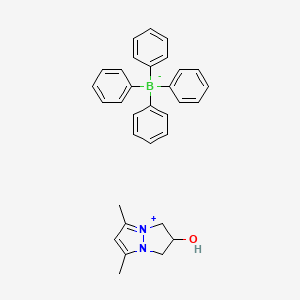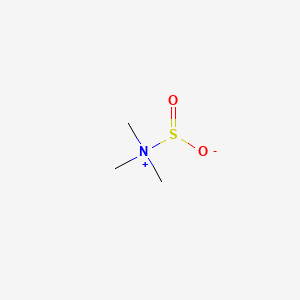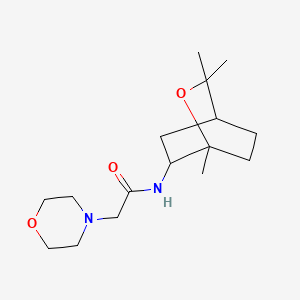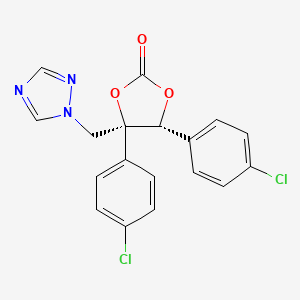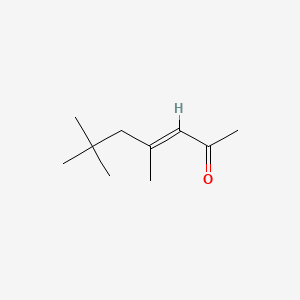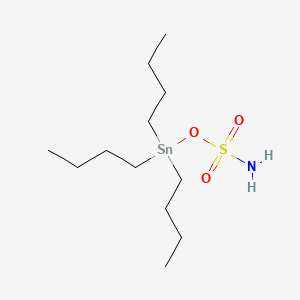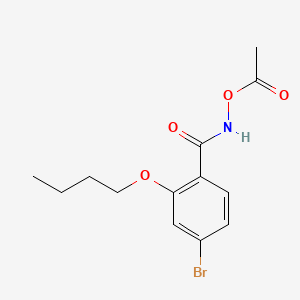
Benzamide, N-acetyloxy-N-butoxy-4-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-acetyloxy-N-butoxy-4-bromo- is a synthetic organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, biology, and industry. The compound Benzamide, N-acetyloxy-N-butoxy-4-bromo- is characterized by the presence of an acetyloxy group, a butoxy group, and a bromine atom attached to the benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-acetyloxy-N-butoxy-4-bromo- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoic acid, acetic anhydride, and butanol.
Acetylation: The 4-bromobenzoic acid is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction forms 4-bromo-N-acetoxybenzoic acid.
Esterification: The 4-bromo-N-acetoxybenzoic acid is then esterified with butanol in the presence of a dehydrating agent such as sulfuric acid to form Benzamide, N-acetyloxy-N-butoxy-4-bromo-.
Industrial Production Methods
Industrial production of Benzamide, N-acetyloxy-N-butoxy-4-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-acetyloxy-N-butoxy-4-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂R) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-acetyloxy-N-butoxy-4-bromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, N-acetyloxy-N-butoxy-4-bromo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Generating Reactive Species: Producing reactive oxygen species (ROS) that can induce oxidative stress and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-acetyloxy-N-butoxybenzamide: Lacks the bromine atom.
4-bromo-N-acetoxybenzamide: Lacks the butoxy group.
Uniqueness
Benzamide, N-acetyloxy-N-butoxy-4-bromo- is unique due to the presence of both the acetyloxy and butoxy groups along with the bromine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
131229-63-5 |
|---|---|
Molekularformel |
C13H16BrNO4 |
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
[(4-bromo-2-butoxybenzoyl)amino] acetate |
InChI |
InChI=1S/C13H16BrNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
GMCAJFUJSMDPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)Br)C(=O)NOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


